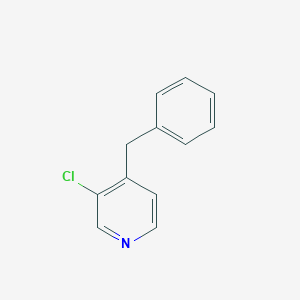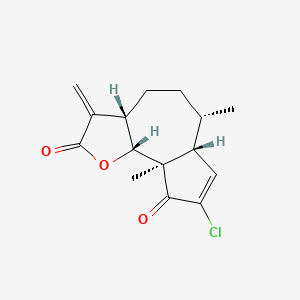![molecular formula C26H40N2O2 B14287463 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-51-2](/img/structure/B14287463.png)
2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
The synthesis of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with appropriate pyrimidine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: This compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine can be compared with other similar compounds, such as:
Pyrimidone: A heterocyclic compound with similar structural features but different functional groups.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings, which have distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of octyloxy groups, which can influence its chemical reactivity and applications.
Propriétés
Numéro CAS |
113844-51-2 |
|---|---|
Formule moléculaire |
C26H40N2O2 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
2-octoxy-5-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
Clé InChI |
ZOMJUSWZBVMBEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


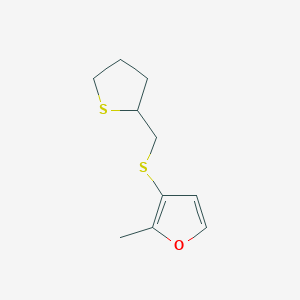
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)
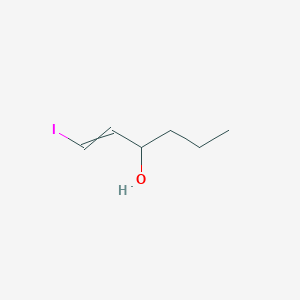

![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
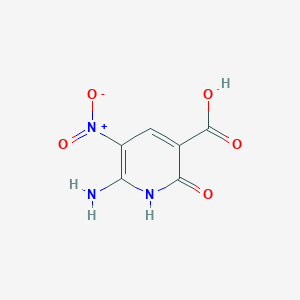
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
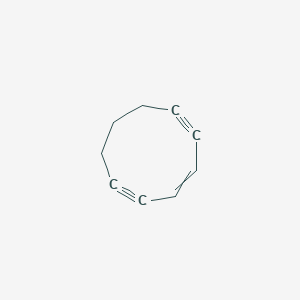
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
